molecular formula C6H11F2N B2474297 (1R)-2,2-difluorocyclohexan-1-amine CAS No. 1638784-54-9

(1R)-2,2-difluorocyclohexan-1-amine

Cat. No. B2474297
CAS RN: 1638784-54-9
M. Wt: 135.158
InChI Key: KATJLSLKDKAWTG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-difluorocyclohexan-1-amine, also known as DFHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DFHMA is a chiral amine, meaning that it has a stereocenter that gives rise to two enantiomers, (1R)-DFHMA and (1S)-DFHMA.

Scientific Research Applications

(1R)-(1R)-2,2-difluorocyclohexan-1-amine has been studied for its potential use as a building block in the synthesis of biologically active compounds. One study reported the synthesis of a series of novel N-substituted (1R)-2,2-difluorocyclohexan-1-amine derivatives that exhibited potent antitumor activity in vitro. Another study reported the synthesis of a series of (1R)-2,2-difluorocyclohexan-1-amine-based inhibitors of human monoamine oxidase B, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Mechanism of Action

The mechanism of action of (1R)-(1R)-2,2-difluorocyclohexan-1-amine is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions due to the presence of the amino group on the cyclohexane ring.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (1R)-(1R)-2,2-difluorocyclohexan-1-amine. However, studies have shown that its derivatives exhibit potent antitumor activity and inhibitory activity against human monoamine oxidase B.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-(1R)-2,2-difluorocyclohexan-1-amine as a building block in the synthesis of biologically active compounds is its availability and relatively low cost. However, its limited solubility in common organic solvents may pose a challenge in certain reactions.

Future Directions

There are several future directions for the study of (1R)-(1R)-2,2-difluorocyclohexan-1-amine and its derivatives. One direction is the synthesis of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the study of the mechanism of action of (1R)-(1R)-2,2-difluorocyclohexan-1-amine and its derivatives, which may lead to the discovery of new therapeutic targets. Additionally, the development of new synthetic routes for (1R)-(1R)-2,2-difluorocyclohexan-1-amine may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of (1R)-(1R)-2,2-difluorocyclohexan-1-amine involves the reduction of cyclohexanone using sodium borohydride in the presence of hydrofluoric acid. The reaction yields a racemic mixture of (1R)-(1R)-2,2-difluorocyclohexan-1-amine and (1S)-(1R)-2,2-difluorocyclohexan-1-amine, which can be separated using chiral chromatography.

properties

IUPAC Name

(1R)-2,2-difluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATJLSLKDKAWTG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@@H](C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2,2-difluorocyclohexan-1-amine

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